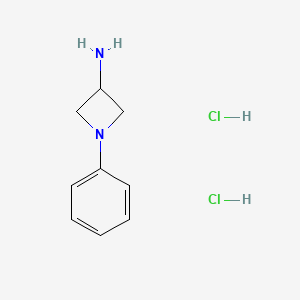

1-Phenylazetidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2055841-16-0 . It has a molecular weight of 221.13 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for 1-Phenylazetidin-3-amine dihydrochloride is1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H . This code represents the molecular structure of the compound. It is a white to yellow solid . The compound’s linear formula is C9H14Cl2N2 .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Synthesis of Azetidine Derivatives : Research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, closely related to 1-Phenylazetidin-3-amine dihydrochloride, revealed compounds with notable antibacterial and cytotoxic properties. These compounds were synthesized through a series of chemical reactions starting from o-phenylenediamine and evaluated for their antimicrobial and cytotoxic activities, with some showing promising results (Noolvi et al., 2014).

Biochemical Research

- Monoamine Oxidase Inhibition : Azetidine compounds, including 3-amino-2-phenylazetidine, have been studied for their activity against monoamine oxidase, an enzyme relevant in neurological disorders. The research on the reduction of azetidinones and their potential as monoamine oxidase inhibitors highlights the biochemical research applications of such structures (Wells & Tarwater, 1971).

Chemical Reaction Studies

- Amine Carbonylation : The carbonylation of amines, including structures similar to 1-Phenylazetidin-3-amine dihydrochloride, was explored using a phosphine-free catalytic system. This process resulted in the formation of various ureas and lactams, demonstrating the compound's utility in exploring new chemical reactions and synthesis pathways (Orito et al., 2006).

Enzymatic Activity Research

- Peptidyl Transfer in Antibiotic Synthesis : Research into the biosynthesis of the antibiotic gramicidin S involved studies on peptidyl transfer reactions. These studies, while not directly involving 1-Phenylazetidin-3-amine dihydrochloride, shed light on the enzymatic processes that could be relevant for the synthesis and modification of similar compounds, showcasing their potential application in the development of new antibiotics (Gevers, Kleinkauf, & Lipmann, 1969).

Safety And Hazards

Propriétés

IUPAC Name |

1-phenylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDDYMQRPZLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylazetidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

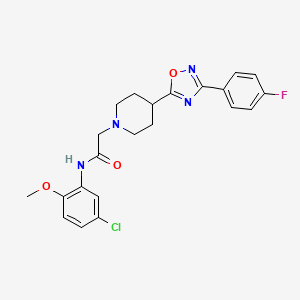

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

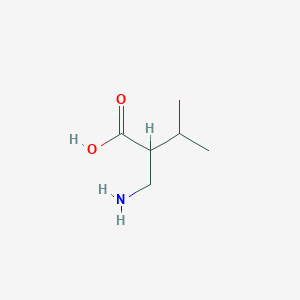

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)

![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2662755.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)